2,2',4,5'-Tetrabromobiphenyl chemical properties and structure
2,2',4,5'-Tetrabromobiphenyl chemical properties and structure
An In-Depth Technical Guide to 2,2',4,5'-Tetrabromobiphenyl (PBB-49)
Introduction
2,2',4,5'-Tetrabromobiphenyl, also identified as PBB-49, is a specific congener within the broader class of polybrominated biphenyls (PBBs).[1] PBBs are a group of 209 synthetic organobromine compounds characterized by a biphenyl structure where hydrogen atoms have been replaced by bromine.[1][2] Historically, these compounds were extensively utilized as flame retardants, incorporated into materials like plastics for electronics, textiles, and foams to inhibit combustion.[1][2][3] However, their chemical stability, which makes them effective flame retardants, also contributes to their significant environmental persistence and tendency to bioaccumulate in living organisms.[3] This guide provides a detailed examination of the chemical properties, structure, synthesis, and analytical methodologies pertinent to 2,2',4,5'-tetrabromobiphenyl, tailored for professionals in research and development.
Part 1: Physicochemical and Structural Characteristics
A comprehensive understanding of a compound's physical and chemical nature is foundational to its application and risk assessment. This section delineates the core identity and properties of 2,2',4,5'-Tetrabromobiphenyl.
Section 1.1: Chemical Identity
The compound is unambiguously identified by several key descriptors, ensuring precise communication in research and regulatory contexts.
| Identifier | Value | Source |
| IUPAC Name | 1,4-dibromo-2-(2,4-dibromophenyl)benzene | [1] |
| CAS Number | 60044-24-8 | [1][4][5][6] |
| Molecular Formula | C₁₂H₆Br₄ | [1][5] |
| Synonyms | PBB-49, 1,1'-Biphenyl, 2,2',4,5'-tetrabromo- | [1][6] |
Section 1.2: Structural Elucidation
The molecular structure of 2,2',4,5'-Tetrabromobiphenyl consists of a biphenyl core with four bromine atoms substituted at specific positions. The substitution pattern is asymmetric, which influences its physicochemical properties and toxicological profile. The ortho-bromine atoms (at positions 2 and 2') create steric hindrance, forcing the two phenyl rings to adopt a non-planar conformation. This twisting is a critical determinant of its biological activity and environmental behavior.
Caption: Workflow for the synthesis of PBB-49 via Suzuki-Miyaura coupling.
Section 2.2: Exemplary Synthetic Protocol
This protocol is a self-validating system; successful synthesis relies on the strict exclusion of oxygen and moisture, and purification is validated by subsequent analytical characterization.
Objective: To synthesize 2,2',4,5'-Tetrabromobiphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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2,4-Dibromophenylboronic acid
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1-iodo-2,5-dibromobenzene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene, Ethanol (degassed)
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Ethyl acetate, Hexane (for chromatography)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. The entire apparatus is flame-dried under a vacuum and then filled with nitrogen gas. This inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
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Reagent Addition: To the flask, add 2,4-dibromophenylboronic acid (1.0 eq), 1-iodo-2,5-dibromobenzene (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
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Solvent Addition: Via cannula, add degassed toluene and ethanol (e.g., in a 4:1 ratio). The solvent choice is critical for dissolving the organic reactants while allowing for a biphasic reaction with the aqueous base.
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Base Addition: Add the degassed 2M Na₂CO₃ solution (2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
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Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step is critical to isolate the desired PBB-49 congener from unreacted starting materials, homocoupled byproducts, and the catalyst residue.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Part 3: Analytical Methodologies
Accurate quantification of PBB-49 in environmental and biological matrices is paramount for exposure assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and selectivity. [7]
Section 3.1: Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract PBB-49 from a complex matrix (e.g., sediment, tissue, water) and remove interfering substances. The lipophilic nature of PBB-49 dictates the use of organic solvents.
Protocol: Solid-Phase Extraction (SPE) for Water Samples
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Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
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Sample Loading: Pass the water sample through the conditioned cartridge. PBB-49 will adsorb onto the C18 stationary phase.
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Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
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Elution: Elute the target analyte from the cartridge using a nonpolar solvent like hexane or dichloromethane.
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Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.
Protocol: Ultrasonic Extraction for Solid Samples (Sediment/Tissue)
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Homogenization: Homogenize the sample and mix it with a drying agent like anhydrous sodium sulfate.
-
Extraction: Place the sample in a flask with a suitable solvent (e.g., hexane/acetone 1:1 v/v) and extract using an ultrasonic bath for 20-30 minutes. Repeat the extraction 2-3 times with fresh solvent.
-
Cleanup: Combine the extracts. A cleanup step using a Florisil or silica gel column may be necessary to remove lipids and other co-extracted interferences. [8]4. Concentration: Concentrate the purified extract to the final volume for analysis.
Section 3.2: Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for high-throughput, validated quantification. The use of an internal standard is a self-validating measure, correcting for variations in extraction efficiency and instrument response.
Instrumentation:
-
Gas Chromatograph with an electron capture detector (ECD) for high sensitivity or a mass spectrometer (MS) for definitive identification.
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Capillary column suitable for persistent organic pollutants (e.g., DB-5ms).
Procedure:
-
Calibration: Prepare a series of calibration standards of PBB-49 in isooctane or another suitable solvent. [4]Each standard should also contain a fixed concentration of an internal standard (e.g., a ¹³C-labeled PBB congener).
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes. This temperature program ensures separation from other PBB congeners and matrix components.
-
-
MS Conditions (for GC-MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for PBB-49 (e.g., the molecular ion cluster) and the internal standard.
-
-
Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. Determine the concentration of PBB-49 in the samples from this curve.
Part 4: Toxicological and Environmental Profile
Section 4.1: Toxicokinetics and Health Effects
Like other PBBs, 2,2',4,5'-Tetrabromobiphenyl can be absorbed through oral, inhalation, and dermal routes. [1][2]Due to its lipophilic nature, it tends to accumulate in fatty tissues, such as adipose tissue and the liver. [2]Exposure to PBBs has been associated with a range of adverse health effects, including skin disorders, weight loss, and negative impacts on the nervous and immune systems. [1][2]It may also cause damage to the liver, kidneys, and thyroid gland. [1][2][5]
Section 4.2: Environmental Persistence
PBB-49 is highly resistant to environmental degradation. The strong carbon-bromine bonds and the stable biphenyl structure make it recalcitrant to microbial breakdown, hydrolysis, and photolysis. This persistence, combined with its low water solubility and high octanol-water partition coefficient, leads to its accumulation in sediments and bioaccumulation in the food chain.
Section 4.3: Safety and Handling Protocols
Given its potential toxicity, handling 2,2',4,5'-Tetrabromobiphenyl requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. [5]* Handling: Avoid creating dust. Use appropriate tools for handling the solid material.
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to the environment.
-
First Aid: In case of skin contact, wash immediately with soap and water. [1]For eye contact, flush with copious amounts of water for at least 15 minutes. [5]If inhaled, move to fresh air. If ingested, seek immediate medical attention. [1]
Conclusion
2,2',4,5'-Tetrabromobiphenyl (PBB-49) is a compound of significant scientific and regulatory interest. Its legacy as a flame retardant is overshadowed by its environmental persistence and toxicological concerns. For researchers and drug development professionals, a deep understanding of its chemical properties, synthetic pathways, and analytical challenges is essential for accurate risk assessment, the development of remediation strategies, and the synthesis of pure standards for ongoing research. The methodologies outlined in this guide provide a framework for the controlled synthesis and validated analysis required for high-level scientific inquiry.
References
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- PubChem. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320.
- PubChem. 2,2',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591322.
- Global Substance Registration System. 2,2',4,5'-TETRABROMOBIPHENYL.
- ChemicalBook. 2,2',4,5'-TETRABROMOBIPHENYL | 60044-24-8.
- Al-Odaini, N. A., et al. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Google Patents. US5254776A - Synthesis of bromobiphenyls.
- MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
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